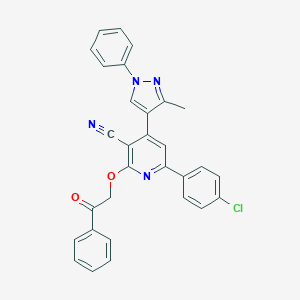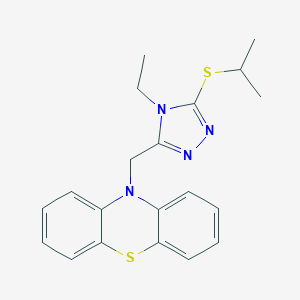![molecular formula C20H17ClN6S B292922 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine, also known as ACTA, is a novel compound that has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of the microtubule network, which ultimately leads to cell death.
Biochemical and Physiological Effects
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, increasing the production of cytokines and stimulating the proliferation of lymphocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potency and specificity. It has been shown to exhibit cytotoxic activity against cancer cells at low concentrations, while having little to no effect on normal cells. However, one limitation of using 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is its solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine. One area of interest is the development of more efficient synthesis methods that can yield larger quantities of the compound. Another area of interest is the investigation of the potential use of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanism of action of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine and its potential applications in other areas of scientific research.
Méthodes De Synthèse
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine can be synthesized using a three-step process that involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The resulting compound is then reacted with allyl mercaptan to form 4-chlorobenzyl allyl sulfide. Finally, the reaction of 4-chlorobenzyl allyl sulfide with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide and triethyl orthoformate yields 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine.
Applications De Recherche Scientifique
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have potential use in scientific research, particularly in the field of cancer treatment. Studies have demonstrated that 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine exhibits cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis.
Propriétés
Formule moléculaire |
C20H17ClN6S |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
4-[4-(4-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C20H17ClN6S/c1-2-12-28-20-25-24-19(26(20)15-10-8-14(21)9-11-15)17-13-23-27(18(17)22)16-6-4-3-5-7-16/h2-11,13H,1,12,22H2 |
Clé InChI |
KRYFAXZIRVDURW-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=C(N(N=C3)C4=CC=CC=C4)N |
SMILES canonique |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=C(N(N=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292841.png)
![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)


![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)
![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)